molecular formula C30H28N2O3 B11947649 ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate CAS No. 853317-97-2

ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate

カタログ番号: B11947649
CAS番号: 853317-97-2
分子量: 464.6 g/mol
InChIキー: KHTXMGDMOFAFEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo-benzimidazole core. Key structural attributes include:

  • Substituents:
    • A benzyl group at position 2.
    • Methyl groups at positions 6 and 7 of the benzimidazole moiety.
    • A 4-methylbenzoyl group at position 1.
    • An ethyl ester at position 2.
  • Molecular formula: C₃₀H₂₈N₂O₃ (inferred from structural analogs).
  • Molecular weight: ~484.5 g/mol (estimated based on substituent contributions).

Its synthesis likely involves multi-step functionalization of the pyrrolo-benzimidazole scaffold, including acylation and esterification reactions.

特性

CAS番号

853317-97-2

分子式

C30H28N2O3

分子量

464.6 g/mol

IUPAC名

ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C30H28N2O3/c1-5-35-30(34)24-17-27(28(33)23-13-11-19(2)12-14-23)32-26-16-21(4)20(3)15-25(26)31(29(24)32)18-22-9-7-6-8-10-22/h6-17H,5,18H2,1-4H3

InChIキー

KHTXMGDMOFAFEB-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C)C=C(C(=C3)C)C)CC5=CC=CC=C5

製品の起源

United States

準備方法

Benzimidazole Precursor Synthesis

2-Aminobenzimidazole derivatives serve as starting materials. For example, 2-amino-5-chlorophenyl(phenyl)methanone undergoes condensation with diketones like cyclohexane-1,3-dione under acidic conditions (H2SO4, 150°C, 6 h) to form tetrahydroacridine intermediates. These intermediates are critical for subsequent aldol-crotonic condensations with aldehydes to introduce substituents.

Cyclization Strategies

Cyclization of the benzimidazole precursor with α,β-unsaturated carbonyl compounds under basic or acidic conditions forms the pyrrolo[1,2-a]benzimidazole core. A notable method involves photochemical condensation of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one under UV light (312 nm, 2 h), achieving a 96% yield. Microwave-assisted synthesis in dimethylformamide (DMF) with triethylamine (Et3N) and MgSO4 as catalysts has also proven effective for similar systems, reducing reaction times.

Esterification at Position 3

The ethyl carboxylate group is introduced through esterification of a carboxylic acid intermediate. A common approach involves treating the acid with ethanol in the presence of a dehydrating agent like thionyl chloride (SOCl2) or using a Mitsunobu reaction. For instance, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (CAS 1027-35-6) was synthesized via esterification of the corresponding acid with ethanol under acidic conditions.

Reaction Optimization and Yield Enhancement

Achieving high yields in multi-step syntheses requires meticulous optimization. Key factors include:

Solvent and Temperature Effects

  • tert-Butyl alcohol at 100°C facilitates cyclization reactions, as seen in the synthesis of 6-benzyl-2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol (23% yield).

  • DMF under microwave irradiation accelerates reactions, reducing time from hours to minutes while maintaining yields above 90% in similar systems.

Catalytic Systems

  • KOtBu in tert-BuOH promotes deprotonation and cyclization.

  • Et3N in THF effectively mediates alkylation reactions.

Purification Techniques

Silica gel column chromatography with hexane:ethyl acetate (5:1 v/v) is standard for isolating intermediates. High-performance liquid chromatography (HPLC) may be employed for final product purification.

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction conditions and yields from analogous syntheses:

StepReagents/ConditionsYieldSource
Alkylation1-Chloro-3-iodopropane, Et3N, THF, 18 h65%
CyclizationKOtBu, tert-BuOH, 100°C, 6 h23%
Acylation4-Methylbenzoyl chloride, Et3N, DCM, rt43%*
Microwave-assistedDMF, Et3N, MgSO4, 150 W, 15 min89%*

*Reported for structurally related compounds.

化学反応の分析

科学研究への応用

4-ベンジル-6,7-ジメチル-1-(4-メチルベンゾイル)-4H-ピロロ[1,2-a]ベンゾイミダゾール-3-カルボン酸エチルは、科学研究で幅広い用途があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 抗菌作用または抗がん作用などの潜在的な生物活性について調査されています。

    医学: 潜在的な治療効果の可能性と、創薬のためのリード化合物として調査されています。

    工業: 新しい材料の開発や、さまざまな化学反応における触媒として使用されています。

科学的研究の応用

Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

作用機序

4-ベンジル-6,7-ジメチル-1-(4-メチルベンゾイル)-4H-ピロロ[1,2-a]ベンゾイミダゾール-3-カルボン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確なメカニズムは、特定の用途と標的によって異なる場合があります。

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate (Target Compound) 4-methylbenzoyl C₃₀H₂₈N₂O₃ ~484.5 Reference compound; methyl group on benzoyl enhances electron density.
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate 4-chlorobenzoyl C₂₉H₂₅ClN₂O₃ 485.0 Chlorine substituent (electron-withdrawing) alters electronic properties and lipophilicity.
6,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole None C₁₂H₁₄N₂ 186.3 Simpler core lacking benzoyl and ester groups; reduced steric bulk.
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate Indole core C₁₆H₁₆N₂O₂ 268.3 Indole instead of benzimidazole; pyrrole substituent at position 3.

Key Insights:

The absence of a benzoyl group in the dihydro analog simplifies the structure, likely reducing steric hindrance and altering binding interactions.

Physicochemical Properties :

  • The chloro-substituted analog (C₂₉H₂₅ClN₂O₃) has a higher molecular weight (485.0 vs. ~484.5) and greater lipophilicity (Cl > CH₃), which could influence membrane permeability and bioavailability .
  • The ethyl ester in the target compound and its chloro analog may confer hydrolytic stability compared to methyl esters, though specific data are lacking.

Synthetic Considerations :

  • Substituting 4-methylbenzoyl chloride for 4-chlorobenzoyl chloride in the acylation step would require tailored reaction conditions to account for differences in reactivity and steric effects.

Conformational Analysis :

  • The fused pyrrolo-benzimidazole core may adopt puckered conformations, as described in Cremer and Pople’s ring puckering coordinates . Such conformational flexibility could influence binding to biological targets.

Research Findings and Data Gaps

  • Structural Characterization : Crystallographic data for the target compound are unavailable. However, analogs like the chloro-substituted derivative were likely characterized using SHELX software for structure refinement .
  • Biological Activity: No direct pharmacological data are provided. However, benzimidazole derivatives are known for kinase inhibition and anti-inflammatory activity; substituent effects (e.g., methyl vs. chloro) could modulate potency.
  • Physical Properties : Missing data (e.g., melting point, solubility) limit quantitative comparisons. Inferring from substituent trends, the methyl-substituted compound may exhibit lower melting points than its chloro analog due to reduced polarity.

生物活性

Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure can be represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3

This indicates the presence of multiple functional groups that may contribute to its biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[1,2-a]benzimidazole derivatives. For instance, compounds in this class have shown significant inhibitory activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation.

  • Example Study : A study demonstrated that derivatives similar to ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole exhibited cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a potential for synergistic effects in cancer treatment .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with a similar framework have been evaluated for their anti-inflammatory activities.

  • Mechanism : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. Research indicates that these compounds can modulate the inflammatory response effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,2-a]benzimidazole derivatives. Modifications at various positions on the molecular structure can significantly influence their pharmacological profile.

Key Findings :

  • Substituent Effects : The presence of electron-donating or withdrawing groups at specific positions can enhance or diminish activity.
  • Ring Modifications : Alterations in the heterocyclic ring structure can lead to improved selectivity and potency against targeted biological pathways .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole:

StudyCompound TestedBiological ActivityFindings
Umesha et al., 2009Various pyrazolesAntitumorIdentified potent cytotoxicity in breast cancer cell lines; synergistic effect with doxorubicin .
Parish et al., 1984Diaryl-pyrazolesAnti-inflammatoryDemonstrated significant inhibition of inflammatory markers .
Recent ReviewsPyrrolo[1,2-a]benzimidazolesAntiviralHighlighted potential against viral replication .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization, benzoylation, and esterification. Key steps include:

  • Cyclocondensation : Formation of the pyrrolo-benzimidazole core using microwave-assisted or thermal conditions.
  • Benzoylation : Introduction of the 4-methylbenzoyl group via Friedel-Crafts acylation, requiring anhydrous AlCl₃ as a catalyst.
  • Esterification : Final carboxylate functionalization using ethyl chloroformate under basic conditions.
    Yield optimization employs Design of Experiments (DoE) methodologies, such as factorial designs, to identify critical parameters (e.g., temperature, solvent polarity, and stoichiometry) . Reaction monitoring via HPLC or NMR ensures intermediate purity.

Advanced: How can computational quantum chemical methods enhance synthesis efficiency?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. For example:

  • Reaction path searches (e.g., using the Berny algorithm) model energy barriers for cyclization steps, guiding solvent selection (e.g., DMF vs. THF) .
  • Solvent effects are analyzed via continuum solvation models (COSMO-RS) to optimize polarity and dielectric constants.
  • Machine learning pipelines integrate experimental data (e.g., yields, reaction times) to iteratively refine synthetic protocols .

Basic: What techniques confirm the compound’s three-dimensional structure and stereochemistry?

  • X-ray crystallography (using SHELXL for refinement) resolves absolute configuration and ring puckering amplitudes .
  • NMR spectroscopy (¹H-¹³C HSQC, NOESY) identifies through-space interactions to validate substituent orientations.
  • Electronic circular dichroism (ECD) correlates experimental spectra with DFT-simulated transitions to assign stereocenters .

Advanced: How do conformational discrepancies in crystallographic data impact bioactivity interpretation?

  • Ring puckering analysis (via Cremer-Pople parameters) quantifies non-planar distortions in the benzimidazole core, which may alter binding pocket compatibility .
  • Molecular dynamics simulations (100 ns trajectories) assess flexibility of the 4-methylbenzoyl group, revealing correlations between conformational stability and IC₅₀ values in enzyme assays .
  • Contradictions between crystal structures and solution-phase conformations (observed via VT-NMR) necessitate multi-technique validation for structure-activity relationships (SAR) .

Basic: What biological activities are reported, and which assays are used for evaluation?

  • Antimicrobial activity : Tested via broth microdilution (MIC against S. aureus and E. coli) .
  • Kinase inhibition : Assayed using ADP-Glo™ kinase assays (e.g., targeting JAK2 or EGFR).
  • Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How to resolve contradictions between computational bioactivity predictions and experimental results?

  • Binding free energy calculations (MM/PBSA or FEP) reconcile discrepancies in docking scores vs. experimental IC₅₀ by incorporating entropy and solvation effects .
  • Metabolic stability assays (e.g., liver microsome studies) identify unmodeled in vivo degradation pathways.
  • Crystallographic fragment screening maps unexpected binding pockets missed in silico .

Advanced: What strategies are recommended for designing SAR studies on derivatives?

  • Pharmacophore modeling : Focus on the benzimidazole core and ester group as essential motifs for activity .
  • Isosteric replacements : Substitute the 4-methylbenzoyl group with trifluoromethyl or boronate moieties to modulate lipophilicity .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., 6,7-dimethyl groups) to bioactivity using multivariate regression .

Basic: What analytical methods ensure purity and stability during storage?

  • HPLC-PDA : Monitors degradation products (e.g., ester hydrolysis) under accelerated stability conditions (40°C/75% RH).
  • Mass spectrometry (HRMS) : Confirms molecular integrity via exact mass matching (±5 ppm).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability for lyophilization protocols .

Advanced: How can high-throughput screening (HTS) pipelines be adapted for this compound?

  • Fragment-based screening : Uses X-ray crystallography (via SHELXC/D/E pipelines) to identify co-crystals with target proteins .
  • Automated reaction robotics : Implements DoE-optimized conditions in 96-well plates for parallel synthesis of analogs .
  • SPR biosensors : Measures real-time binding kinetics (kₐₙ/kₒff) for hit prioritization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。